Met-Gln
Description
Significance of Dipeptide Research in Contemporary Biochemistry and Cellular Biology
Dipeptides are fundamental organic compounds consisting of two amino acids joined by a peptide bond numberanalytics.com. This bond, formed through a dehydration reaction, is essential for the primary structure of proteins and peptides numberanalytics.com. The study of dipeptides is significant in biochemistry because they serve as building blocks for proteins, possess distinct biological activities, and are involved in various physiological processes numberanalytics.com. Understanding dipeptides is crucial for comprehending protein structure and function, as well as their roles in biological systems numberanalytics.com.
Beyond their role as protein constituents, dipeptides can have diverse biological activities numberanalytics.comnovapublishers.combachem.com. They can function as neurotransmitters, antagonists, or inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV), which is a target in diabetes research bachem.com. Hydrophobic dipeptides can also self-assemble into ordered structures like nanotubes or hydrogels, presenting potential applications in biomedical nanotechnology and cell culture bachem.commdpi.com. The investigation of peptide structure is considered of fundamental importance for understanding their role in the formation and biochemical functions of proteins novapublishers.com. Ongoing research aims to identify new sources of bioactive peptides and explore their preparation, bioavailability, biological activity, and mechanisms of action novapublishers.com.
Amino acids, the components of dipeptides, are vital for numerous cellular functions, including enzyme activity, muscle contraction, immune responses, and the synthesis of hormones and neurotransmitters longdom.org. Glutamine, one of the amino acids in Met-Gln, is particularly critical for the growth and function of immune cells like lymphocytes and macrophages longdom.orgnih.gov. It is the most abundant free amino acid in the body and plays a significant role in metabolism, nitrogen transport, acid-base homeostasis, and is a precursor for the synthesis of glutathione (B108866) and nucleotides, which protect cells from oxidative damage nih.govresearchgate.netfrontiersin.org. Methionine, the other component, is an essential amino acid in eukaryotes, acting as the initiating amino acid for protein synthesis researchgate.net. It also plays roles in antioxidant defense, stability, and modulation of cell and protein activity researchgate.net. The combined significance of its constituent amino acids underscores the potential importance of this compound in cellular processes.
Historical Context of this compound Identification and Early Investigations
The general study of peptides dates back to the early 20th century, with significant contributions from chemists like Emil Fischer, who is considered a founding father of peptide chemistry numberanalytics.comias.ac.in. Fischer's work included the synthesis of dipeptides, which was crucial in elucidating protein structure numberanalytics.com. The first dipeptide, glycylglycine, was prepared in 1901 through the partial hydrolysis of glycine's diketopiperazine ias.ac.in. Fischer introduced the term "peptides" in 1902 ias.ac.in.
While the historical context of dipeptide research is well-established, specific details regarding the initial identification and early investigations solely focused on Methionyl-Glutamine (this compound) are less extensively documented in the provided search results. This compound is described as a dipeptide composed of methionine and glutamine hmdb.ca. It is considered an incomplete breakdown product of protein digestion or catabolism hmdb.ca. Some dipeptides are known to have physiological or cell-signaling effects, though many are short-lived intermediates hmdb.ca.
Early studies on aminoacyl-tRNA synthetases, the enzymes that attach amino acids to their corresponding tRNAs, provide some historical context related to methionine and glutamine. Research in the 1970s, for instance, investigated the recognition of tRNA by glutaminyl-tRNA synthetase (GlnRS) and methionyl-tRNA synthetase (MetRS), identifying key determinants for specific aminoacylation nih.govnih.gov. These studies, while not directly focused on the this compound dipeptide itself, highlight the early biochemical investigations into the handling and recognition of its constituent amino acids within cellular processes.
Current Research Landscape and Unanswered Questions Pertaining to this compound in Academic Inquiry
The current research landscape concerning this compound appears to touch upon its potential roles as a metabolic intermediate and its presence in biological contexts, although dedicated studies focusing exclusively on this specific dipeptide are not prominently highlighted in the provided results. This compound has been identified as a dipeptide composed of methionine and glutamine hmdb.ca. It is classified as an "Expected" metabolite, meaning it has not yet been definitively identified in human tissues or biofluids hmdb.ca. This suggests that its precise physiological presence and concentration in humans are areas requiring further investigation.
Research into the N-degron pathway, which controls protein stability based on their N-terminal residues, has indicated that N-terminal methionine excision can occur on nascent proteins bearing this compound at their N-termini researchgate.net. This process, catalyzed by methionine aminopeptidases (MetAPs), can expose the tertiary destabilizing residue (Gln in this case), potentially targeting the protein for degradation via the Arg/N-end rule pathway researchgate.net. Studies have identified proteins with this compound N-termini in organisms like yeast and humans, suggesting a potential role for this compound at the protein level in regulating protein turnover researchgate.netoup.com. However, the universal function of N-terminal methionine excision remains largely unknown researchgate.net.
The broader research on dipeptides continues to explore their biological activities, potential applications, and metabolic fates novapublishers.combachem.com. While this compound is recognized as a dipeptide intermediate hmdb.ca, detailed research findings specifically on its unique biological activities or functions beyond being a potential product of protein breakdown or an N-terminal sequence are not extensively detailed in the search results.
Unanswered questions pertaining to this compound in academic inquiry include its definitive presence and concentration in various human tissues and biofluids, its specific metabolic fate beyond being broken down into its constituent amino acids, and whether it possesses any unique signaling or biological activities independent of methionine and glutamine. Further research is needed to fully understand its role, if any, in cellular processes, metabolism, and potential physiological effects. The complexity of glutamine metabolism and its diverse roles in different cellular contexts also suggest that the metabolic handling and significance of this compound could be highly context-dependent nih.govfrontiersin.orgnih.govembopress.org.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFARPYQTTSL-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Met Gln
Chemical Synthesis Approaches for Met-Gln and its Analogues
Chemical synthesis of peptides typically involves the formation of amide bonds between protected amino acids. Both solid-phase and solution-phase techniques are utilized for the synthesis of dipeptides like this compound.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used method for peptide synthesis, including dipeptides and longer sequences. igbmc.fr20.210.105rsc.org In SPPS, the peptide chain is assembled stepwise while attached to an insoluble solid support resin. igbmc.fr20.210.105 The C-terminal amino acid is typically anchored to the resin, and subsequent amino acids are added sequentially to the growing chain. 20.210.105
The process generally involves four main steps: the synthesis reaction itself, cleavage of the peptide from the resin and deprotection of side chains, purification of the crude peptide, and characterization. igbmc.fr The chemistry often employs the use of protecting groups such as 9-Fluorenylmethyloxycarbonyl (Fmoc) for the α-amino function, in combination with other groups like tertiary butyl and trityl for side-chain protection. igbmc.frpeptide.com After each amino acid coupling step, the Fmoc group is removed, typically with a base like piperidine, to allow the next amino acid to be coupled. 20.210.105iris-biotech.degoogle.com
SPPS offers advantages such as simplified and accelerated multi-step synthesis within a single reaction vessel, minimizing material transfer and losses associated with intermediate isolation and purification. 20.210.105 However, potential side reactions can occur during SPPS, including the oxidation of methionine residues to sulfoxides and pyroglutamate (B8496135) formation from N-terminal glutamine. iris-biotech.desigmaaldrich.com Using appropriate scavengers or protected amino acid derivatives can help mitigate these issues. peptide.comiris-biotech.de For instance, methionine oxidation can be reversed by treatment with reducing agents. peptide.comiris-biotech.de Protecting the glutamine side chain, often with a trityl group in Fmoc chemistry, can minimize unwanted side reactions and improve solubility. peptide.com
Solution-Phase Synthesis Techniques
Solution-phase peptide synthesis involves carrying out the coupling reactions in a homogeneous solution. rsc.orgnih.gov This method is often preferred for the synthesis of short peptides, typically up to 10-15 amino acids. rsc.org Compared to SPPS, solution-phase synthesis can be advantageous for large-scale production and allows for easier monitoring and purification of intermediates. However, it can be more labor-intensive due to the need for isolation and purification steps after each coupling reaction.
Techniques used in solution-phase synthesis include the use of mixed anhydrides and activated esters, often accelerated by coupling reagents like 1-hydroxybenzotriazole. nih.gov Protecting groups are also essential in solution-phase synthesis to ensure that peptide bond formation occurs only between the desired amino and carboxyl groups. 20.210.105mdpi.com Selective removal of these protecting groups is crucial at different stages of the synthesis. 20.210.105
Research has explored the use of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles as stable activated derivatives for peptide coupling in aqueous media. researchgate.netthieme-connect.com These derivatives have been shown to enable efficient coupling of amino acids, including methionine and glutamine, with free amino acids while largely retaining chirality. researchgate.netthieme-connect.com
Enzymatic Synthesis Pathways for Peptide Bonds
Enzymatic synthesis offers a potentially more environmentally friendly and selective approach to peptide bond formation compared to chemical methods. mdpi.commdpi.com Enzymes, such as proteases or ligases, can catalyze the formation of peptide bonds under mild conditions, often reducing the need for harsh chemicals and protecting groups. mdpi.commdpi.com
Glutaminases, primarily known for hydrolyzing glutamine, have also demonstrated transpeptidation activity, enabling the synthesis of γ-glutamyl peptides. mdpi.comresearchgate.netoup.com Studies have shown the feasibility of synthesizing γ-Glu-Met using commercial glutaminase (B10826351) from Bacillus amyloliquefaciens through a transpeptidation reaction between glutamine (as the donor) and methionine (as the acceptor). researchgate.netoup.com The yield of γ-Glu-Met can be influenced by factors such as substrate concentrations, enzyme concentration, pH, and temperature. oup.com Side products, such as poly-γ-glutamyl short chains with a terminal methionine residue, have also been observed in these enzymatic reactions. oup.com
While enzymatic synthesis holds promise, challenges remain in achieving high yields and product specificity for all desired peptide sequences. mdpi.com However, ongoing research in enzyme engineering aims to improve the efficiency and scope of enzymatic peptide synthesis. mdpi.com
Non-ribosomal Peptide Synthetase-Based Methods for Dipeptide Production
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes found in bacteria and fungi that synthesize a diverse array of peptides, many of which have significant biological activities. duke.edursc.orguzh.chnih.gov Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids and perform modifications on the growing peptide chain. uzh.ch
NRPS assembly lines consist of iterated modules, with each module typically responsible for the incorporation of a single amino acid. rsc.orguzh.chnih.gov A minimal NRPS module contains core catalytic domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain that carries the growing peptide chain, and a condensation (C) domain that catalyzes peptide bond formation. uzh.chnih.gov
While NRPSs primarily synthesize longer peptides, the principles of their substrate recognition and peptide bond formation can potentially be leveraged or engineered for the production of dipeptides like this compound. The specificity of the adenylation domain for its cognate amino acid is determined by a "specificity-conferring code" within the domain. duke.edu Rational alteration of these domains through protein engineering can potentially change the substrate specificity, allowing for the incorporation of desired amino acids. duke.edu
Research into the modularity and mechanisms of NRPSs, including the interactions between their subunits, provides insights that could inform the development of NRPS-based methods for targeted dipeptide synthesis. rsc.orgacs.org However, directly applying NRPS systems for the synthesis of simple dipeptides like this compound is not their primary biological function, and engineering such systems for efficient dipeptide production would likely require significant modifications.
Isotopic Labeling and Reporter Tag Integration for Mechanistic Studies of this compound
Isotopic labeling and the integration of reporter tags are valuable strategies for studying the behavior, metabolism, and interactions of peptides like this compound. Isotopic labeling involves replacing specific atoms in the peptide with their less common isotopes (e.g., ¹³C, ¹⁵N, ²H). This allows researchers to track the peptide or its components using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. nih.govsigmaaldrich.comrsc.orgresearchgate.net
Uniform labeling, where all atoms of a certain element are replaced by their isotope, or selective labeling of specific amino acid types or even individual sites within a residue can be employed depending on the research question. nih.govsigmaaldrich.comrsc.org For instance, selective ¹⁵N or ¹³C labeling of methionine and glutamine residues within a peptide can simplify complex NMR spectra, enabling detailed structural and dynamic studies. nih.govrsc.orgresearchgate.net
Techniques such as reverse labeling, where unlabeled amino acids are added to the growth medium containing a labeled precursor, can also be used to selectively label a subset of amino acids. nih.govsigmaaldrich.com This is particularly useful for larger proteins but the principle can be applied to peptides synthesized biosynthetically.
Reporter tags, such as fluorescent probes or affinity tags, can be integrated into this compound or its derivatives to facilitate detection, purification, or visualization in biological systems. These tags can be incorporated during chemical synthesis by using modified amino acid building blocks or through post-synthetic modification. The choice of reporter tag depends on the specific application and the desired properties, such as sensitivity, size, and potential interference with the peptide's biological activity.
Combining isotopic labeling with reporter tags can provide powerful tools for comprehensive mechanistic studies, allowing researchers to simultaneously track the peptide's fate and probe its interactions with other molecules.
Rational Design and Synthesis of this compound Derivatives for Probing Biological Interactions
Rational design involves using structural and functional information to design and synthesize peptide derivatives with desired properties, such as improved binding affinity, stability, or specific biological activity. capes.gov.brnih.govnih.govacs.org For this compound, rational design can be applied to create analogues that can serve as probes to investigate its biological roles and interactions.
This process often begins with understanding the structural features of this compound and how they might interact with potential binding partners, such as enzymes or receptors. Computational methods, such as molecular docking and simulations, can be used to predict binding modes and identify key residues involved in interactions. nih.gov
Based on this information, modifications can be introduced into the this compound sequence or structure. These modifications can include:
Amino acid substitutions: Replacing methionine or glutamine with other natural or non-natural amino acids to explore the impact of different side chains on activity or binding. capes.gov.brnih.gov For example, alanine (B10760859) scanning, where each residue in a peptide is systematically replaced by alanine, can help identify critical residues for binding. capes.gov.brnih.gov
Modification of the peptide backbone: Introducing non-natural linkages or backbone modifications to alter stability or conformation.
Incorporation of functional groups: Adding chemical groups that can enhance binding, provide a site for labeling, or confer new properties.
Once designed, these this compound derivatives are synthesized using chemical or enzymatic methods described earlier. nih.gov The synthesized derivatives are then evaluated for their intended properties, such as binding affinity to target molecules or their ability to modulate specific biological pathways. nih.gov This iterative process of design, synthesis, and evaluation allows for the systematic exploration of structure-activity relationships and the development of valuable tools for biological research. nih.gov
For example, rational design has been applied to create peptide and peptoid derivatives to probe interactions with receptors like the tachykinin NK2 receptor, where the contribution of individual amino acids to binding affinity was examined through the synthesis of alanine-substituted analogues. capes.gov.brnih.gov Similarly, rational design has been used in the development of helix mimics to inhibit protein-protein interactions, involving the design and synthesis of derivatives with modified amino acid residues at specific positions. nih.govacs.orgresearchgate.net
By applying rational design principles, researchers can create this compound derivatives that act as specific agonists, antagonists, or inhibitors, providing valuable insights into the biological roles of this compound and related peptides.
Metabolic and Biochemical Pathways Involving Met Gln
Enzymatic Hydrolysis and Catabolism of Met-Gln
The breakdown of this compound is a critical step in releasing its constituent amino acids for subsequent metabolic use. This process is mediated by a class of enzymes known as peptidases or proteases, which catalyze the cleavage of the peptide bond linking the methionine and glutamine residues.
While a peptidase with absolute specificity for this compound has not been extensively characterized, various peptidases with broad substrate specificities are capable of hydrolyzing this dipeptide. Methionine aminopeptidases (MetAPs), for instance, are a class of enzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins. nih.gov Although their primary substrates are polypeptides, their active sites can accommodate and cleave dipeptides like this compound. The specificity of these enzymes is often directed by the amino acid residue at the P1' position (the residue following the initial methionine). nih.gov MetAPs show a preference for small and uncharged amino acids at this position, a characteristic that aligns with the glutamine residue in this compound. nih.gov
Furthermore, general aminopeptidases, such as peptidase N (PepN) found in Escherichia coli, exhibit broad specificity and are capable of cleaving a variety of dipeptides to release free N-terminal amino acids. researchgate.net The S1 subsite of these enzymes, which accommodates the N-terminal amino acid (methionine in this case), plays a crucial role in determining substrate specificity. researchgate.net
The efficiency of this compound hydrolysis is described by kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. For enzymes that degrade this compound, these parameters would quantify the enzyme's effectiveness in cleaving the dipeptide.
| Enzyme | Substrate | Key Residues for Specificity | General Function |
|---|
The activity of peptidases that degrade this compound is subject to complex regulatory mechanisms within the cell. These can include transcriptional regulation of the genes encoding the peptidases, post-translational modifications of the enzymes themselves, and the presence of inhibitors or activators. For instance, the expression of certain peptidases can be upregulated in response to cellular stress or specific metabolic demands.
The intracellular localization of these peptidases also plays a crucial role in regulating their activity. Some peptidases are cytosolic, while others are located within specific organelles, such as mitochondria or lysosomes. This compartmentalization ensures that peptide degradation occurs in the appropriate cellular context.
Role of this compound in Amino Acid Homeostasis and Intermediary Metabolism
The hydrolysis of this compound directly contributes to the cellular pools of methionine and glutamine, two amino acids with diverse and critical roles in metabolism.
Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous biochemical reactions, including DNA methylation and protein synthesis. Methionine is also a key component in the initiation of protein synthesis.
Glutamine is the most abundant free amino acid in the body and is involved in a wide array of metabolic processes. mdpi.comsinica.edu.tw It serves as a primary nitrogen donor for the synthesis of other amino acids, nucleotides, and other nitrogen-containing compounds. sinica.edu.tw Glutamine is also a major respiratory fuel for rapidly dividing cells, such as enterocytes and immune cells. The breakdown of this compound, therefore, provides a direct source of these two vital amino acids, supporting a range of cellular functions from protein synthesis to energy metabolism.
Glutamine plays a central role in the transport of nitrogen between tissues. nih.gov It acts as a non-toxic carrier of ammonia (B1221849), safely transporting it through the bloodstream to the liver and kidneys for disposal or reuse. The synthesis of glutamine from glutamate (B1630785) and ammonia, catalyzed by glutamine synthetase, is a key mechanism for ammonia detoxification. nih.govnih.gov
While this compound itself is not typically considered a primary long-distance nitrogen transporter in the same way as free glutamine, its localized hydrolysis can contribute to the nitrogen balance within specific cellular compartments or tissues. For example, in tissues with high protein turnover, the breakdown of peptides like this compound would release glutamine that can then be utilized for local nitrogen-requiring biosynthetic pathways or be exported for transport to other tissues. The transport of glutamine across cellular membranes is facilitated by specific amino acid transporters, such as those from the System A and System N families. nih.gov
| Amino Acid | Key Metabolic Roles | Involvement in Homeostasis |
|---|
Link to Methionine Salvage Pathway via Glutamine Metabolism
The methionine salvage pathway is a crucial metabolic route for regenerating methionine from its downstream metabolite, 5'-methylthioadenosine (MTA), which is a byproduct of polyamine and ethylene biosynthesis. This pathway is essential for conserving the sulfur and methyl groups of methionine. Glutamine metabolism is directly linked to the final step of the methionine salvage pathway.
In this pathway, MTA undergoes a series of enzymatic reactions to form α-keto-γ-methylthiobutyrate (KMB). The final step to regenerate methionine from KMB is a transamination reaction. In many organisms, including mammals, glutamine is the preferred amino donor for this reaction. researchgate.net The enzyme responsible for this step is a transaminase.
α-keto-γ-methylthiobutyrate (KMB) + Glutamine → Methionine + α-ketoglutaramate
This process, sometimes referred to as the glutaminase (B10826351) II pathway, effectively closes the loop of the methionine salvage pathway. researchgate.net The α-ketoglutaramate produced can be further metabolized. This highlights a direct and vital link between glutamine metabolism and the maintenance of methionine pools in the cell.
Key Components of the Methionine Salvage Pathway and Glutamine's Role
| Pathway Step | Intermediate | Enzyme Class | Role of Glutamine |
| Initial Substrate | 5'-methylthioadenosine (MTA) | Various | - |
| Intermediate | α-keto-γ-methylthiobutyrate (KMB) | Various | - |
| Final Transamination | KMB | Transaminase | Amino group donor |
| Product | L-Methionine | - | - |
Potential for Anabolic Pathways Involving this compound Formation de novo
De novo synthesis, in the context of the dipeptide this compound, refers to its formation from free L-methionine and L-glutamine, rather than from the breakdown of larger proteins. While specific, major anabolic pathways dedicated to the synthesis of this compound have not been extensively documented, the formation of dipeptides is a fundamental biochemical process.
The synthesis of dipeptides like this compound can occur through enzymatic processes. Enzymes such as L-amino acid ligases could potentially catalyze the formation of a peptide bond between methionine and glutamine, provided the necessary energy input, typically from ATP. nih.gov Nonribosomal peptide synthetases are another class of enzymes capable of synthesizing short peptides, although their specificity for this compound is not established. nih.gov
While the biological synthesis of some dipeptides, such as carnosine and anserine, is well-characterized, the physiological significance and dedicated synthetic pathways for many other dipeptides, including this compound, are less understood. mdpi.com Some dipeptides are known to have specific biological activities or serve as transport forms for amino acids. For instance, the dipeptide L-alanyl-L-glutamine is used in clinical nutrition as a stable source of glutamine. nih.gov It is plausible that this compound could be formed under specific cellular conditions or in certain tissues, but it is not considered a product of a major, universal anabolic pathway.
Potential Enzymatic Synthesis of this compound
| Reactants | Enzyme Class (Potential) | Product | Energy Source |
| L-Methionine, L-Glutamine | L-amino acid ligase | This compound | ATP |
| L-Methionine, L-Glutamine | Nonribosomal peptide synthetase | This compound | ATP |
Cellular Transport and Distribution Mechanisms of Met Gln
Identification and Characterization of Dipeptide and Amino Acid Transporters Interacting with Met-Gln
Cellular transport of this compound can occur either as the intact dipeptide or following its hydrolysis into methionine and glutamine, which are then transported individually. This dual nature necessitates consideration of both peptide and amino acid transporter systems.
Peptide Transporter (PEPT) Family Interactions (e.g., PEPT1, PEPT2)
The PEPT family of transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are known to transport dipeptides and tripeptides across biological membranes. PEPT1 is primarily expressed in the small intestine and kidney, playing a significant role in the absorption of dietary peptides. solvobiotech.com PEPT2 is predominantly found in the kidney, brain, and lung, acting as a high-affinity transporter for peptides. nih.gov
Studies investigating peptide transport have used Gly-Gln as a reference neutral dipeptide substrate for PEPT1-type transporters in teleosts. frontiersin.orgresearchgate.netnih.gov While direct studies on this compound transport by human PEPT1 and PEPT2 are not extensively detailed in the provided results, the known broad substrate specificity of these transporters for neutral dipeptides suggests a potential interaction. Research in teleost fish PepT1a-type transporters showed smaller currents for Lys- and Met-containing dipeptides compared to Gly-Gln, indicating that the amino acid composition can influence transport efficiency. frontiersin.orgresearchgate.netnih.gov
Interactions with Neutral Amino Acid Transporters (e.g., LAT1/SLC7A5, ASCT2/SLC1A5, SNAT1/SLC38A1, System A, System L)
Upon hydrolysis, the constituent amino acids of this compound, methionine and glutamine, are transported by various neutral amino acid transporters.
LAT1 (SLC7A5), a member of the System L family, is a sodium-independent amino acid antiporter that preferentially transports large branched-chain and aromatic neutral amino acids. nih.govsolvobiotech.com It is also known to transport glutamine and methionine, although with lower affinity compared to its preferred substrates. researchgate.netunimi.itaacrjournals.orgmdpi.com LAT1 functions as an obligatory exchanger, importing neutral amino acids in exchange for intracellular amino acids, primarily glutamine. solvobiotech.commdpi.com
ASCT2 (SLC1A5), a sodium-dependent transporter, mediates the transport of small neutral amino acids, including alanine (B10760859), serine, cysteine, asparagine, and glutamine. mdpi.comtechscience.commdpi.comnih.govspringermedizin.de ASCT2 is considered a critical transporter for glutamine uptake in many cells, including immune and malignant cells. techscience.comnih.govfrontiersin.org It exhibits asymmetric specificity, with some amino acids like glutamine being transported bi-directionally, while others like methionine are primarily transported inwardly. mdpi.comresearchgate.netgu.se
SNAT1 (SLC38A1), a sodium-coupled neutral amino acid transporter belonging to System A, is another transporter involved in glutamine uptake. frontiersin.orgresearchgate.netcreative-biolabs.comnih.gov SNAT1 preferentially transports L-glutamine, followed by L-histidine and L-alanine. creative-biolabs.com System A transporters, including SNAT1, are generally sodium-dependent and can transport small neutral amino acids like alanine, serine, cysteine, threonine, glutamine, asparagine, and methionine. springermedizin.deahajournals.orgcapes.gov.br
System L transporters, which include LAT1 and LAT2, are sodium-independent exchangers that transport large neutral amino acids such as leucine (B10760876), isoleucine, phenylalanine, tyrosine, tryptophan, histidine, methionine, and valine. nih.govsolvobiotech.comahajournals.org Glutamine can also be transported by System L, although it is often effluxed in exchange for the uptake of other large neutral amino acids like leucine via LAT1. solvobiotech.commdpi.comfrontiersin.org
System A and System L transporters can exhibit functional coupling, where the gradient of one amino acid established by a System A transporter can drive the uptake of another amino acid by a System L transporter (tertiary active transport). capes.gov.br For instance, glutamine accumulation via System A can facilitate the uptake of leucine via System L (LAT1). mdpi.comcapes.gov.br
Molecular Mechanisms and Kinetics of this compound Cellular Uptake and Efflux
The molecular mechanisms of transport for dipeptides like this compound via PEPT transporters involve proton-coupled symport, where the movement of the peptide is coupled to the movement of protons across the membrane. solvobiotech.com This process is generally sodium-independent.
For the amino acid components, methionine and glutamine, transport kinetics vary depending on the specific transporter involved. ASCT2-mediated glutamine transport is sodium-dependent and electrogenic, with optimal activity around pH 7.0. researchgate.netgu.se Kinetic analysis of glutamine antiport via ASCT2 has revealed asymmetric Km values on the external and internal sides of the membrane. gu.se LAT1-mediated transport is sodium-independent and functions as an antiport system following a simultaneous random mechanism. researchgate.netunimi.it
Research on the transport of L-glutamine in proliferating lymphocytes has shown that its uptake is sodium, temperature, and pH dependent. semanticscholar.org Kinetic parameters for L-glutamine uptake in these cells, such as Vmax and Km, change upon cellular activation, indicating altered transport dynamics in different physiological states. semanticscholar.org
Subcellular Localization and Compartmentalization of this compound within Cells
While the primary localization of many amino acid and peptide transporters involved in this compound transport is the plasma membrane, mediating uptake and efflux across the cell boundary, some transporters can also be found in intracellular organelles. For example, PEPT1 and PEPT2 have been reported to be expressed in the mitochondrial membrane of certain cancer cell lines, where they may facilitate the transport of molecules like melatonin. solvobiotech.com LAT1 has also been proposed to have an alternative localization in the lysosomal membrane, where it may play a role in sensing amino acid sufficiency and signaling to mTORC1. unimi.it
Methionine, one of the constituent amino acids of this compound, can be involved in various intracellular processes, including protein synthesis and the production of S-adenosyl-methionine (SAM). nih.gov Glutamine is the most abundant amino acid in the body and serves as a precursor for the synthesis of nucleotides, glutathione (B108866), and other amino acids, as well as providing energy through the Krebs cycle. researchgate.netscirp.org Its metabolism occurs in various cellular compartments, including the mitochondria where it is converted to glutamate (B1630785) by glutaminase (B10826351). researchgate.netscirp.org
The dipeptide this compound itself, if transported intact into the cell, would likely be subject to intracellular peptidases that would hydrolyze it into methionine and glutamine, further contributing to the intracellular pools of these amino acids.
Influence of Physiological and Environmental Conditions on this compound Transport Dynamics
The transport of amino acids and peptides, including those relevant to this compound, is influenced by various physiological and environmental conditions.
Cellular activation and proliferation, such as in lymphocytes stimulated by mitogens, lead to increased amino acid uptake, including glutamine and leucine, due to enhanced transporter activity and efficiency. semanticscholar.org This highlights how the metabolic state of the cell impacts transport dynamics.
The expression and activity of amino acid transporters can be regulated by factors such as nutrient availability, hormones (e.g., insulin, glucagon, IGF-I), and pH. oncotarget.com For instance, the transport activity of ASCT2 towards glutamine is promoted at low pH. techscience.com SNAT1 activity is also influenced by pH, cell volume, and hormones. oncotarget.com
In specific physiological contexts, such as the blood-brain barrier, multiple transporters are involved in glutamine transport, and their activity and polarity can be influenced by the specific cellular environment. frontiersin.org Dietary factors can also impact peptide transporter expression, as seen with protein restriction affecting PepT2 mRNA abundance in the kidneys of pigs. nih.gov Starvation has been shown to reduce human renal peptide transport activity. nih.gov
Molecular and Cellular Roles of Met Gln: Mechanistic Insights
Interaction with Regulatory Proteins and Enzymes
The biological activity of Met-Gln is intimately linked to its ability to interact with and modulate the function of various proteins and enzymes. These interactions are crucial for cellular signaling and regulation.
Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. rsc.org Proteases, which catalyze the irreversible cleavage of peptide bonds, are subject to stringent control, including allosteric modulation by small molecules. rsc.orgnih.gov While specific studies detailing the allosteric modulation of proteases directly by the dipeptide this compound are not extensively documented, the principle that small molecules can act as allosteric regulators is well-established. nih.govbiorxiv.org For instance, the Lon protease, an AAA+ (ATPase Associated with diverse cellular Activities) protease crucial for protein quality control, is allosterically regulated by nucleotide and substrate binding. nih.govbiorxiv.org The binding of effectors can induce changes in the enzyme's oligomerization state and hydrolytic activity. Given that this compound is a small peptide, it has the potential to interact with allosteric sites on proteases or other enzymes, thereby influencing their catalytic efficiency.
The interaction of peptides with proteins is governed by principles of molecular recognition, where the structure and chemical properties of the peptide determine its binding affinity and specificity. The dipeptide this compound possesses distinct chemical features—a hydrophobic, sulfur-containing methionine residue and a polar, amide-containing glutamine residue—that dictate its binding characteristics. khanacademy.orgtechnologynetworks.com
For example, in the context of Signal Transducer and Activator of Transcription 3 (Stat3), the glutamine residue is of particular importance for binding. The side chain of glutamine fits into a specific pocket on the surface of the Stat3 SH2 domain, where its amide group is hypothesized to form direct hydrogen bonds with the main chain oxygens of other amino acid residues, such as Glu638 and Pro639. nih.gov Studies replacing glutamine with analogues like methionine sulfoxide resulted in a dramatic loss of binding affinity, highlighting the specific requirement for the glutamine carboxamide group for high-affinity interaction. nih.gov This underscores how peptide-binding proteins can exhibit high specificity for sequences containing glutamine, and by extension, dipeptides like this compound.
Table 1: Impact of Glutamine Analogue Substitution on Binding Affinity to Stat3 SH2 Domain
| Peptide Modification | Change in Binding Affinity | Reference |
|---|---|---|
| Replacement of Gln with Methionine Sulfoxide | Dramatic loss of inhibition | nih.gov |
| Replacement of Gln with Methionine Sulfone | Dramatic loss of inhibition | nih.gov |
| Mono- and di-methylation of Gln side chain | Reduced affinity | nih.gov |
Conversely, the methionine residue is one of the most susceptible amino acids to oxidation. nih.gov The oxidation of methionine residues, particularly those buried within the protein's core, is strongly influenced by the protein's thermodynamic folding stability. researchgate.net More stable proteins are more resistant to methionine oxidation. researchgate.net Therefore, the presence of a this compound sequence within a protein could influence its stability and susceptibility to oxidative modification, linking protein structure to cellular redox states.
Role in Cellular Stress Response and Adaptation Mechanisms (Molecular Level)
This compound, by providing its constituent amino acids, plays a significant role in how cells respond and adapt to various forms of stress, particularly oxidative and nutrient-related stress.
Cells are constantly exposed to reactive oxygen species (ROS) that can damage macromolecules. oup.com The cellular response involves a network of antioxidant systems.
Methionine Sulfoxidation: The methionine component of this compound is particularly vulnerable to oxidation by ROS, which converts it to methionine sulfoxide (MetO). nih.govwikipedia.orgnih.gov This oxidation can occur post-translationally when methionine is part of a protein, potentially altering the protein's structure and function. hmdb.ca However, this process is reversible. The methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes, can reduce MetO back to methionine, effectively repairing the oxidative damage. wikipedia.orgnih.gov This reversible oxidation-reduction cycle allows methionine residues to act as a recyclable antioxidant system, scavenging ROS and protecting other cellular components from damage. nih.gov
Glutathione (B108866) Synthesis: The glutamine component of this compound is a critical precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. nih.govwikipedia.orgcambridge.org GSH is a tripeptide made from glutamate (B1630785), cysteine, and glycine. wikipedia.org The first and rate-limiting step in GSH synthesis is the formation of γ-glutamylcysteine from glutamate and cysteine. nih.govelifesciences.org Glutamine is converted to glutamate by the enzyme glutaminase (B10826351), directly feeding into the GSH synthesis pathway. nih.govresearchgate.net By supplying glutamate, this compound supports the cell's capacity to maintain a robust GSH pool, which is essential for detoxifying ROS, maintaining redox homeostasis, and protecting against oxidative stress. nih.govnih.govyoutube.com
Table 2: Role of this compound Constituents in Oxidative Stress Pathways
| Constituent | Pathway | Mechanism | Cellular Outcome | References |
|---|---|---|---|---|
| Methionine | Methionine Sulfoxidation | Reversible oxidation to Methionine Sulfoxide (MetO) by ROS and reduction back to Met by Msr enzymes. | Acts as a catalytic antioxidant, scavenging ROS. | nih.govwikipedia.orgnih.gov |
Cells must sense nutrient availability to coordinate growth and metabolism. nih.gov Key pathways involved in this process include the mechanistic target of rapamycin (mTOR) and autophagy.
Nutrient Sensing: The mTOR complex 1 (mTORC1) is a central regulator of cell growth that is activated by nutrients, including amino acids. nih.gov Both methionine and glutamine are known to activate mTORC1. Methionine can induce mTORC1 activation and promote protein synthesis, in some cases via the T1R1/T1R3 taste receptor. nih.gov Glutamine activates mTORC1 through a distinct, Rag GTPase-independent mechanism that requires the Arf1 GTPase. nih.gov In contrast, other amino acids like leucine (B10760876), arginine, and methionine signal to mTORC1 through the well-characterized Rag GTPase pathway. nih.gov Furthermore, glutamine can indirectly promote mTORC1 activation by facilitating the cellular uptake of essential amino acids like leucine. researchgate.net By serving as a source for these amino acids, this compound can influence mTORC1 signaling, thereby linking nutrient status to the regulation of protein synthesis and cell growth.
Autophagy-Related Processes: Autophagy is a catabolic process where cells degrade and recycle their own components, a process that is critical for survival during nutrient starvation. cytothesis.us Nutrient-sensing pathways are key regulators of autophagy. researchgate.net mTORC1 is a major inhibitor of autophagy; when mTORC1 is active (in nutrient-rich conditions), it suppresses the initiation of autophagy. nih.gov Conversely, when nutrient levels are low, mTORC1 is inactivated, allowing autophagy to proceed. cytothesis.usresearchgate.net Since this compound contributes to the pool of amino acids that activate mTORC1, it indirectly participates in the suppression of autophagy under nutrient-replete conditions. This positions this compound at the crossroads of anabolic (growth-promoting) and catabolic (recycling) processes, helping the cell to adapt its metabolic state to the available nutrient supply.
Investigation of this compound as a Signaling Molecule
While research into the direct signaling properties of the dipeptide Methionyl-glutamine (this compound) is nascent, its role as a signaling molecule is understood primarily through the well-documented actions of its constituent amino acids, L-methionine (Met) and L-glutamine (Gln), following its hydrolysis. Cells utilize sophisticated sensing mechanisms to detect amino acid availability, which in turn regulates key signaling hubs that control growth, proliferation, and metabolism. The dipeptide this compound serves as an efficient cellular source for both Met and Gln, thereby potentially initiating distinct downstream signaling events associated with each amino acid. Emerging research also indicates that some dipeptides can act as signaling molecules in their own right, modulating cellular processes like TOR signaling in plants or acting as agonists for transceptors in yeast, opening avenues for future investigation into this compound's specific functions oup.comnih.gov.
Potential Receptor Interactions and Binding Motifs
Direct signaling receptors for the dipeptide this compound have not been identified. Cellular uptake is the prerequisite for its metabolic and signaling functions, likely mediated by proton-coupled oligopeptide transporters (POT family), which recognize a wide range of di- and tripeptides plos.org. Once internalized and hydrolyzed, its constituent amino acids interact with distinct cellular sensors.
Methionine Sensing: L-methionine availability can be detected by the taste receptor type 1 member (T1R1/T1R3), a G protein-coupled receptor that functions as a direct sensor for extracellular amino acids nih.gov. Activation of this receptor by methionine can initiate downstream signaling cascades to regulate metabolic processes nih.gov.
Glutamine Sensing: The precise sensors for L-glutamine are less defined but are known to be distinct from those for amino acids like leucine and methionine. Glutamine's signaling to the central metabolic regulator mTORC1 occurs through a unique pathway, suggesting the involvement of specific, yet-to-be-fully-identified intracellular sensors nih.govpnas.org.
Downstream Signaling Cascades Initiated by this compound or its Metabolites
The primary signaling hub influenced by the metabolites of this compound is the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism. Methionine and glutamine activate mTORC1 through two different and parallel pathways, meaning this compound can stimulate this critical complex via a dual mechanism mdpi.com.
Methionine-Dependent mTORC1 Activation: Methionine is one of several amino acids, including leucine and arginine, that activates mTORC1 through the canonical Rag GTPase-dependent pathway nih.govembopress.org. This process involves:
Sensing of methionine availability, potentially involving S-adenosylmethionine (SAM) as a key metabolic intermediate nih.gov.
Activation of the Rag GTPase heterodimers located on the lysosomal surface.
Recruitment of mTORC1 to the lysosome, where it is activated by the small GTPase Rheb mdpi.comembopress.org.
Glutamine-Dependent mTORC1 Activation: Glutamine, along with asparagine, utilizes a distinct, Rag GTPase-independent mechanism to activate mTORC1 nih.govmdpi.comembopress.org. This alternative pathway is characterized by its requirement for the small GTPase ADP-ribosylation factor 1 (Arf1) pnas.orgembopress.org. While the full details are still under investigation, this pathway also promotes the translocation of mTORC1 to the lysosome, where it can be activated embopress.org. This dual-pathway activation underscores the importance of both methionine and glutamine in cellular metabolic signaling.
| Feature | Methionine-Mediated Pathway | Glutamine-Mediated Pathway |
|---|---|---|
| Key Amino Acid | Methionine (Met) | Glutamine (Gln) |
| Primary GTPase Requirement | Rag GTPases (RagA/B, RagC/D) embopress.org | ADP-ribosylation factor 1 (Arf1) pnas.org |
| Pathway Classification | Rag-dependent mdpi.com | Rag-independent mdpi.com |
| Upstream Sensors (Proposed) | SAMTOR (senses SAM, a Met derivative) nih.gov | Unknown, but distinct from Rag-dependent sensors pnas.org |
| Cellular Location of Activation | Lysosomal Surface embopress.org | Lysosomal Surface embopress.org |
Advanced Analytical and Methodological Approaches for Met Gln Research
High-Resolution Mass Spectrometry for Met-Gln Quantification and Metabolomics Profiling
High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques, is a powerful tool for the quantification and metabolomics profiling of this compound. MS techniques allow for the detection and identification of dipeptides based on their mass-to-charge ratio (m/z) and fragmentation patterns. jst.go.jpacs.orgchromatographyonline.comnih.govresearchgate.netresearchgate.netnih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is widely used for comprehensive dipeptide analysis. jst.go.jpacs.orgchromatographyonline.comnih.govresearchgate.net Pre-column derivatization can be employed to enhance the ionization efficiency and improve the sensitivity of detection for dipeptides in LC/MS/MS analysis. jst.go.jpnih.govgoogle.com HRMS instruments, such as those utilizing orbital trap technology, coupled with LC, enable high-coverage detection and accurate relative quantification of dipeptides in complex samples. chromatographyonline.comresearchgate.net
This compound has been specifically identified and quantified in metabolomics studies using hydrophilic interaction liquid chromatography–mass spectrometry (HILIC-MS/MS). mdpi.comresearchgate.netbiorxiv.org These studies have demonstrated the utility of HRMS-based metabolomics in revealing changes in this compound levels in biological samples under different conditions. For instance, this compound was observed to be significantly elevated in saliva samples from individuals with moderate SARS-CoV-2 infection. mdpi.comresearchgate.netbiorxiv.org
Matrix-assisted laser desorption/ionization–time-of-flight mass spectrometry (MALDI-ToF MS) is another MS-based technique that can be used for the identification of dipeptides, including in complex food matrices. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and analyzing the conformation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the atomic connectivity and spatial arrangement of atoms within the molecule. walisongo.ac.idtandfonline.comresearchgate.net
For dipeptides, NMR can help confirm the sequence of amino acids and provide insights into the peptide bond. tandfonline.com Chemical shifts observed in NMR spectra are sensitive to the electronic environment of atomic nuclei and can be influenced by factors such as ionization state and neighboring groups. tandfonline.com This sensitivity allows NMR to probe the molecular environment of the methionine and glutamine residues within the dipeptide.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for assigning signals in the more complex 1D NMR spectra of dipeptides by showing couplings between protons on adjacent carbons. walisongo.ac.idresearchgate.net This helps in unequivocally identifying the resonances corresponding to each amino acid residue and understanding their connectivity. NMR can also be used to study the conformational preferences of dipeptides in solution, providing information about dihedral angles and the presence of specific structural motifs. researchgate.netresearchgate.net
Chromatographic Techniques (HPLC, UPLC, GC) Coupled with Advanced Detection for Purity, Quantification, and Isomer Separation
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are fundamental for the analysis of this compound, enabling its separation, purification, quantification, and the separation of potential isomers. chromatographyonline.comresearchgate.netfishersci.ficsic.esnih.govmdpi.comacs.org These techniques are typically coupled with advanced detectors, such as UV detectors or mass spectrometers, for sensitive and specific analysis. nih.govgoogle.commdpi.com
Reversed-phase HPLC is a commonly employed mode for dipeptide separation, often utilizing C18 stationary phases. mdpi.com The mobile phase composition, including the use of ion-pairing agents, can be adjusted to optimize the separation of dipeptides based on their hydrophobicity and charge. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable mode for the separation of polar compounds like dipeptides, particularly in matrices where reversed-phase chromatography might not provide sufficient retention. mdpi.comresearchgate.netbiorxiv.orgnih.gov
UPLC offers improved resolution, speed, and sensitivity compared to conventional HPLC, making it advantageous for high-throughput analysis and the separation of complex mixtures containing dipeptides. chromatographyonline.comresearchgate.net GC-MS can also be applied for dipeptide analysis, although it typically requires derivatization to make the relatively non-volatile dipeptides amenable to gas-phase separation. mdpi.comnih.gov
A critical application of chromatographic techniques in dipeptide analysis is the separation of structural isomers, such as Leu-Gly and Gly-Leu. acs.orgchromatographyonline.comresearchgate.net This separation is essential, especially when using mass spectrometry alone, as isomers can have identical masses but different biological activities or origins. acs.orgchromatographyonline.comresearchgate.net
In vitro Reconstitution Systems for Studying this compound Interactions and Activities
In vitro reconstitution systems and assays are crucial for investigating the interactions and potential activities of this compound under controlled laboratory conditions. These systems allow researchers to study specific biochemical or biological effects of the dipeptide in isolation or in the presence of other molecules.
In vitro assays are commonly used to evaluate the biological activities of dipeptides, such as their potential to inhibit enzymes like angiotensin-converting enzyme (ACE). nih.gov These assays typically involve incubating the dipeptide with the target enzyme and a suitable substrate, then measuring the resulting enzymatic activity. The ability of the dipeptide to modulate enzyme activity is indicative of its potential biological role.
Furthermore, in vitro studies can be designed to assess other potential activities of dipeptides, such as antimicrobial or cytotoxic effects, often using cell-based assays. acs.orgrsc.org While specific in vitro reconstitution systems designed solely for this compound interactions were not extensively detailed in the search results, the general approach of using in vitro assays to probe dipeptide activity is well-established. These systems allow for the controlled investigation of this compound's effects on specific molecular targets or cellular processes.
N-Terminal Sequencing Techniques for this compound Containing Peptides
N-terminal sequencing techniques are employed to determine the sequence of amino acids starting from the amino terminus of a peptide. For peptides containing this compound, Edman degradation is a classical and widely used method for this purpose. nih.govchegg.comnih.govchegg.comcmu.edu
Edman degradation involves a series of chemical reactions that sequentially cleave the N-terminal amino acid residue from the peptide chain. The cleaved amino acid is then converted to a stable derivative, typically a phenylthiohydantoin (PTH)-amino acid, which can be identified using chromatographic methods, most commonly HPLC. nih.govchegg.comnih.govcmu.edu This process is repeated for subsequent cycles, allowing the determination of the amino acid sequence.
While Edman degradation is effective for sequencing peptides, including those with this compound, the presence of certain modified amino acids, such as oxidized methionine, can sometimes complicate identification. nih.gov For longer peptides that cannot be fully sequenced by Edman degradation in a single run, fragmentation of the peptide into smaller fragments using specific cleavage agents (e.g., cyanogen (B1215507) bromide, which cleaves after methionine residues) may be necessary before applying N-terminal sequencing to the resulting fragments. cmu.edu
Computational and Theoretical Studies on Met Gln
Molecular Dynamics (MD) Simulations of Met-Gln Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into the conformational landscape and flexibility of compounds like this compound. While direct MD studies specifically focused on the isolated this compound dipeptide are not extensively detailed in the provided search results, the principles and applications of MD to peptides and amino acids are well-established researchgate.netmdpi.com.
MD simulations can explore the various conformations that a flexible molecule like a dipeptide can adopt in different environments, such as in solution or when interacting with other molecules. These simulations can reveal preferred orientations, the range of motion of side chains, and the dynamics of the peptide backbone mdpi.comnih.govfccc.edu. The conformational analysis of amino acid side chains, including Methionine and Glutamine, is a key aspect studied using computational methods, which can be relevant to understanding the behavior of the this compound dipeptide fccc.edu. Studies on larger peptides containing Met and Gln residues have utilized MD simulations to investigate their structural dynamics and interactions nih.govnih.gov. For instance, MD simulations have been used to study the conformational analysis of cyclic peptides containing Gln and Met residues, providing insights into their preferred structures nih.gov.
The flexibility of a dipeptide is influenced by the rotations around the peptide backbone (phi and psi angles) and the dihedral angles of the amino acid side chains. MD simulations can sample these rotations and provide a dynamic picture of the molecule's flexibility. The provided citations highlight the use of MD simulations in studying the dynamics of peptides and proteins, including those containing Met and Gln residues, to understand conformational changes and interactions researchgate.netmdpi.comnih.govnih.gov.
Molecular Docking Studies with Predicted Binding Partners and Ligands
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (ligand) to another (receptor) when they are bound to form a stable complex. This method is widely used to predict binding partners and potential ligands for a given molecule. For this compound, molecular docking could be applied to predict how this dipeptide might interact with proteins or other biomolecules.
Quantum Chemical Calculations of this compound Reactivity and Energetics
Quantum Chemical (QM) calculations provide a more detailed and accurate description of the electronic structure and properties of molecules compared to classical methods. These calculations can be used to investigate the reactivity and energetics of this compound, including bond energies, charge distribution, and potential reaction pathways.
QM calculations can determine the stable conformers of a molecule and their relative energies, offering insights into the molecule's preferred three-dimensional arrangements researchgate.netresearchgate.net. Studies on individual amino acids, including Methionine and Glutamine, have employed QM methods to calculate their electronic properties, such as atomic charges and dipole moments, which are relevant to understanding their reactivity and interactions researchgate.netresearchgate.netlongdom.orglongdom.org.
Furthermore, QM calculations can be used to study the formation and breaking of chemical bonds, providing information about the molecule's potential to participate in chemical reactions. While specific QM studies on the reactivity of the peptide bond in this compound are not explicitly detailed, QM methods have been applied to study peptide bond formation and the electronic properties of amino acids that influence this process researchgate.netlongdom.orgaustinpublishinggroup.comaustinpublishinggroup.com. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are also utilized to study complex biological systems, where the reactive part (like a peptide bond or interacting residues) is treated with QM and the rest of the system with MM researchgate.netbiorxiv.org.
Bioinformatics Approaches for Identifying this compound Related Pathways and Genes
Bioinformatics utilizes computational tools and databases to analyze biological data, including genetic sequences, protein structures, and biological pathways. While this compound is a dipeptide and not directly encoded by a single gene in the same way as a protein, bioinformatics approaches can be used to identify proteins, pathways, and genes related to the synthesis, metabolism, or function of peptides containing Methionine and Glutamine residues.
Bioinformatics databases and tools can be used to search for proteins that contain the this compound sequence or are involved in the processing or transport of dipeptides. Pathway analysis tools can help identify biological pathways where enzymes that synthesize or degrade this compound might be involved mdpi.comfrontiersin.org. Gene enrichment analysis can identify genes that are co-expressed with enzymes related to dipeptide metabolism or transport frontiersin.org.
Although direct bioinformatics studies specifically centered on identifying pathways and genes related solely to the this compound dipeptide are not extensively highlighted in the search results, the broader application of bioinformatics to study peptides, proteins, and their associated pathways and genes is well-established mdpi.comfrontiersin.orgbrunel.ac.uk. For example, bioinformatics is used to analyze gene expression profiles to identify pathways involved in various biological processes frontiersin.org. Databases exist that link genes, proteins, and metabolites to biological pathways mdpi.com.
Prediction of this compound Interactions based on Amino Acid Molecular Interaction Fields
Molecular Interaction Fields (MIFs) are computational representations of the interaction energies between a molecule and various probes (e.g., a water molecule, a methyl group, or an amide group) at different positions in space around the molecule. MIFs can be used to predict how a molecule like this compound might interact with other molecules by identifying regions of favorable or unfavorable interaction.
The prediction of interactions based on amino acid properties and their surrounding environment is a key aspect of computational structural biology and cheminformatics aip.orgjst.go.jpoup.comcambridgemedchemconsulting.com. While specific studies detailing MIFs for the this compound dipeptide are not explicitly found, the principles of using interaction fields to understand amino acid interactions are relevant aip.orgjst.go.jpcambridgemedchemconsulting.com. Studies have analyzed the interaction energies between different amino acid residues using computational methods to understand the forces driving protein folding and interactions jst.go.jp.
Amino acid molecular interaction fields can provide insights into the types of interactions that the Methionine and Glutamine residues within the dipeptide are likely to form, such as hydrophobic interactions involving the methionine side chain or hydrogen bonding involving the glutamine side chain jst.go.jpcambridgemedchemconsulting.comnih.gov. Computational approaches, including those utilizing force fields and quantum mechanics, are used to calculate and analyze these interaction energies aip.orgjst.go.jpcambridgemedchemconsulting.com. The concept of interaction fields is also related to the prediction of protein binding sites, where specific amino acid residues contribute to the binding interface through various molecular interactions oup.comnih.gov.
The provided citations discuss the use of computational methods to refine intramolecular interactions in proteins, analyze interactions between amino acid residues, and predict protein binding sites, all of which are conceptually related to understanding the molecular interaction fields around a peptide like this compound aip.orgjst.go.jpoup.comcambridgemedchemconsulting.comnih.gov.
Future Research Directions and Emerging Hypotheses for Met Gln
Elucidation of Novel Biosynthetic Pathways for Met-Gln in Specific Biological Systems
The biosynthesis of this compound is conventionally understood to occur during ribosomal protein synthesis. However, the existence of non-ribosomal peptide synthesis (NRPS) pathways for the formation of specific dipeptides in various organisms opens up the possibility of alternative biosynthetic routes for this compound. Future research could focus on identifying and characterizing potential NRPS systems or other enzymatic pathways responsible for the specific synthesis of this compound independent of protein translation. Investigating microorganisms, particularly those known for producing diverse secondary metabolites, could be a fruitful starting point. nih.govnih.govresearchgate.net The discovery of novel biosynthetic pathways would have significant implications for understanding the regulation and availability of free this compound in cellular environments.
Discovery of Undiscovered Regulatory Roles of this compound in Cellular Physiology
The potential for free this compound to act as a signaling molecule or a regulator of cellular processes remains largely unexplored. Analogous to other dipeptides that exhibit biological activity, this compound could play a role in various physiological pathways. Future investigations could explore its potential involvement in processes such as metal ion homeostasis, where the constituent amino acids, methionine and glutamine, are known to have roles. nih.gov For instance, research could examine whether this compound can directly bind to and modulate the activity of metalloregulatory proteins or influence the intracellular concentrations of essential metal ions like zinc. nih.gov Elucidating such regulatory functions would reveal a new layer of biological control exerted by this simple dipeptide.
Development of Advanced Methodologies for in situ this compound Detection and Quantification in Complex Biological Matrices
A significant hurdle in studying the specific roles of this compound is the lack of sensitive and specific methods for its detection and quantification in situ. Current metabolomic techniques often focus on individual amino acids, and the specific identification of dipeptides within complex biological samples can be challenging. Future research should prioritize the development of advanced analytical techniques. This could include the generation of specific antibodies for use in immunoassays or the application of high-resolution mass spectrometry-based methods tailored for dipeptide analysis. Furthermore, the development of fluorescent probes or biosensors capable of visualizing this compound distribution within cells and tissues would provide invaluable spatial and temporal information about its dynamics. nih.govsemanticscholar.org
Integration of Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding of this compound Dynamics
A systems-level understanding of this compound dynamics requires the integration of multiple omics datasets. nih.govresearchgate.netnih.gov By combining proteomics data, which can provide information on the abundance of proteins containing the this compound sequence, with metabolomics data that quantifies free this compound levels, researchers can build comprehensive models of its cellular flux. nih.govresearchgate.netnih.gov This integrated approach can help to unravel the complex interplay between protein synthesis, degradation, and the free dipeptide pool. nih.govresearchgate.netnih.gov Computational pipelines that integrate transcriptomics and metabolomics data can predict how changes in gene expression or substrate availability affect metabolic fluxes, a methodology that could be adapted to specifically study this compound dynamics. nih.govresearchgate.netnih.gov
| Omics Data Type | Potential Contribution to this compound Research |
| Proteomics | Identifies and quantifies proteins containing the this compound sequence, providing insights into its prevalence in the proteome. |
| Metabolomics | Aims to quantify the levels of free this compound in various biological samples, offering a direct measure of its abundance. |
| Transcriptomics | Provides information on the expression levels of genes involved in methionine and glutamine metabolism, as well as protein synthesis and degradation. |
Exploration of this compound in Non-Mammalian or Model Organism Systems for Broader Mechanistic Insights
To gain broader mechanistic insights into the fundamental roles of this compound, it is crucial to extend research beyond mammalian systems. Model organisms such as Escherichia coli, yeast (Saccharomyces cerevisiae), and the nematode Caenorhabditis elegans offer powerful genetic and experimental tools to dissect its functions. nih.govnih.gov For instance, studies in bacteria could uncover novel biosynthetic or transport systems for this compound. nih.gov Yeast models could be employed to investigate its role in cellular signaling and metabolism in a eukaryotic context. Furthermore, exploring the incorporation and function of this compound in the context of non-canonical amino acid incorporation systems could provide novel insights into its biochemical properties and potential for protein engineering. nih.govnih.gov
| Model Organism | Potential Research Focus for this compound |
| Escherichia coli | Investigation of potential non-ribosomal synthesis, transport mechanisms, and metabolic roles. |
| Saccharomyces cerevisiae | Elucidation of regulatory roles in a simple eukaryotic system, including signaling and metabolic pathways. |
| Caenorhabditis elegans | Study of the physiological roles of this compound at the whole-organism level, including development and aging. |
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the stability of Met-Gln under physiological conditions?
- Methodological Approach :
- Use in vitro simulations of physiological pH (e.g., 7.4), temperature (37°C), and enzymatic activity (e.g., peptidase exposure) to replicate biological environments.
- Employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify degradation products over time .
- Include control groups with synthetic stabilizers (e.g., cyclodextrins) to evaluate protective effects.
Q. What quantitative methods are optimal for measuring this compound concentrations in complex biological matrices?
- Methodological Approach :
- Preprocess samples using protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate this compound.
- Validate assays via calibration curves with internal standards (e.g., isotopically labeled this compound).
- Compare sensitivity of LC-MS/MS versus ELISA for low-abundance detection in plasma/tissue .
- Data Interpretation : Report limits of detection (LOD), recovery rates, and matrix effect corrections .
Q. How can researchers optimize synthesis protocols for this compound to ensure high purity and yield?
- Methodological Approach :
- Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for glutamine side chains.
- Monitor coupling efficiency via Kaiser tests and optimize deprotection steps (e.g., TFA cleavage).
- Characterize purity via NMR (e.g., ¹H/¹³C) and reverse-phase HPLC .
- Troubleshooting : Address racemization risks by controlling reaction temperature and coupling reagents .
Advanced Research Questions
Q. How do contradictory findings in this compound’s bioavailability across preclinical models arise, and how can they be resolved?
- Methodological Approach :
- Conduct a meta-analysis of pharmacokinetic studies, stratifying by species (e.g., rodents vs. primates), administration routes (oral vs. intravenous), and formulation (free vs. encapsulated).
- Apply random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., gut microbiota diversity) .
Q. What strategies can reconcile discrepancies in this compound’s role in oxidative stress modulation?
- Methodological Approach :
- Perform transcriptomic profiling (RNA-seq) in cell lines treated with this compound under varying oxidative conditions (e.g., H₂O₂ exposure).
- Cross-validate with metabolomic data (e.g., glutathione levels) to identify pathway crosstalk (e.g., Nrf2-Keap1 signaling).
- Apply causal inference models to distinguish direct effects from confounding metabolic interactions .
Q. How can in silico modeling predict this compound’s interactions with novel therapeutic targets (e.g., mTORC1)?
- Methodological Approach :
- Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Integrate multi-omics data to contextualize interactions within metabolic networks (e.g., KEGG pathways) .
- Limitations : Address force field inaccuracies for flexible side chains (e.g., glutamine) via ab initio refinement .
Q. What systemic biases exist in cross-species extrapolation of this compound’s immunomodulatory effects, and how can they be mitigated?
- Methodological Approach :
- Design cross-species comparative studies measuring cytokine profiles (e.g., IL-6, TNF-α) in human PBMCs vs. murine splenocytes.
- Apply linear mixed-effects models to account for species-specific metabolic rates and receptor polymorphisms.
- Use organ-on-chip models to simulate human immune-microenvironment interactions .
Tables for Methodological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
